2-[[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole
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Overview
Description
2-[[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorophenylamine with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Piperidine Addition: The next step involves the reaction of 4-(4-fluorophenyl)piperazine with piperidine to form 3-[4-(4-fluorophenyl)piperazin-1-yl]piperidine.
Thiazole Ring Formation: The final step involves the reaction of 3-[4-(4-fluorophenyl)piperazin-1-yl]piperidine with a thiazole precursor, such as 2-bromo-1,3-thiazole, under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the piperazine and thiazole rings contribute to the overall pharmacological profile. The compound may modulate neurotransmitter systems, leading to its potential effects in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)piperazin-1-yl]methyl-1,3-thiazole
- 3-[(4-Fluorophenyl)piperazin-1-yl]pyridine
- 2-[(4-Fluorophenyl)piperazin-1-yl]methyl-1H-indole
Uniqueness
2-[[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole is unique due to the presence of both piperidine and thiazole rings, which are not commonly found together in similar compounds
Properties
IUPAC Name |
2-[[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4S/c20-16-3-5-17(6-4-16)23-9-11-24(12-10-23)18-2-1-8-22(14-18)15-19-21-7-13-25-19/h3-7,13,18H,1-2,8-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMBOIQINDTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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